(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a pyridine ring, with a boronic acid functional group
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
As a boronic acid, it may have the potential to interact with various biomolecules and influence cellular processes .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the formation of the pyrrolidine and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in the development of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and 4-pyridylboronic acid. These compounds share the boronic acid functional group but differ in their structural features .
Uniqueness
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRXMTXRIZCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.